

Application Notes and Protocols: Designing Conformationally Restricted Analogues of GAR Inhibitors

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Compound of Interest

Compound Name: *Glycinamide ribonucleotide*

Cat. No.: *B131140*

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Introduction

Glycinamide ribonucleotide formyltransferase (GARFT), an essential enzyme in the de novo purine biosynthesis pathway, has emerged as a significant target for the development of novel antineoplastic agents. This pathway is often upregulated in rapidly proliferating cancer cells to meet the increased demand for nucleotides required for DNA and RNA synthesis. Inhibiting GARFT effectively disrupts this pathway, leading to cell cycle arrest and apoptosis in cancer cells. One promising strategy to enhance the potency and selectivity of GARFT inhibitors is the design of conformationally restricted analogues. By reducing the conformational flexibility of the inhibitor, it is possible to lock the molecule into a bioactive conformation that binds more tightly to the enzyme's active site, potentially leading to improved efficacy and reduced off-target effects.

These application notes provide a comprehensive overview of the design principles, synthesis strategies, and evaluation methods for conformationally restricted GARFT inhibitors. Detailed protocols for key experimental assays are included to guide researchers in the development and characterization of these promising therapeutic candidates.

Data Presentation: Inhibitory Activity of Conformationally Restricted GAR Inhibitors

The following table summarizes the in vitro inhibitory activity of various conformationally restricted analogues of GAR inhibitors against GARFT and their cytotoxic effects on cancer cell lines.

Compound ID	Target	Assay Type	K _i (nM)	Cell Line	IC ₅₀ (nM)	Citation
10R-3 (10-methylthio-DDACTHF)	rhGAR Tfase	Enzymatic	210	CCRF-CEM	80	[1]
10S-3 (10-methylthio-DDACTHF)	rhGAR Tfase	Enzymatic	180	CCRF-CEM	50	[1]
1 (10-Formyl-DDACTHF)	rhGAR Tfase	Enzymatic	14	-	-	[1]
2 (10-CF ₃ CO-DDACTHF)	rhGAR Tfase	Enzymatic	15	-	-	[1]
LY309887	GARFT	Enzymatic	6.5	CCRF-CEM	9.9	[2]
Lometrexol	GARFT	Enzymatic	-	CCRF-CEM	2.9	[2]
AG2034	GARFT	Growth Inhibition	-	HCT-8	-	[3]
LY329201	GARFT	Purine Biosyntheses	-	RAW cell line	EC ₅₀ = 90	[4]

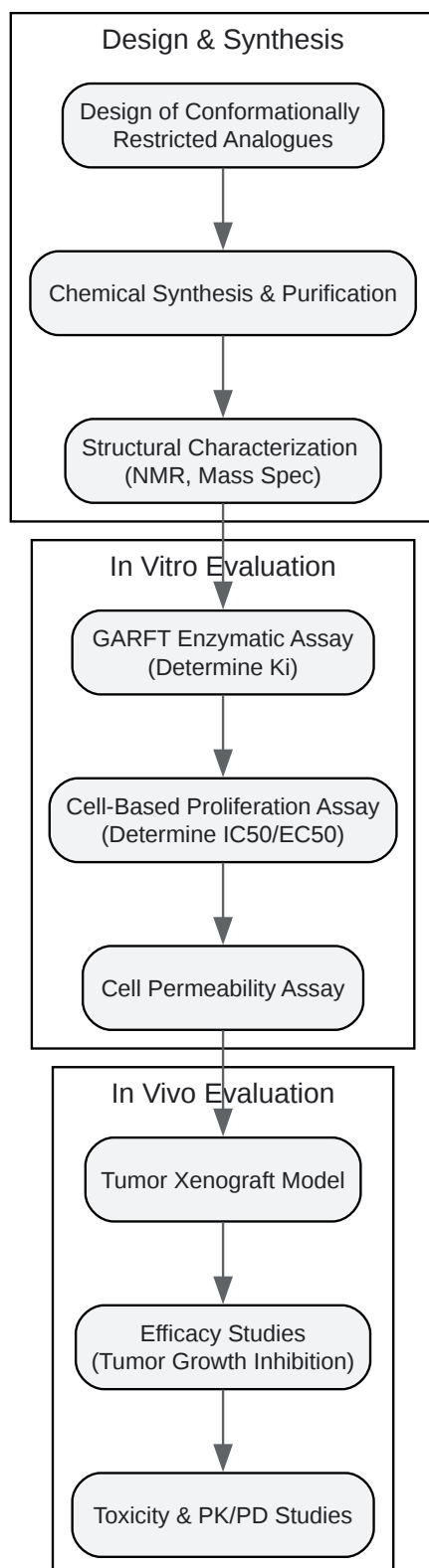
Note: rhGAR Tfase refers to recombinant human **glycinamide ribonucleotide** formyltransferase. DDACTHF refers to 5,10-dideaza-5,6,7,8-tetrahydrofolic acid.

Signaling and Experimental Workflow Diagrams

GARFT in De Novo Purine Biosynthesis

Caption: GARFT pathway in purine synthesis and inhibitor action.

Experimental Workflow for GAR Inhibitor Evaluation



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Caption: Workflow for GAR inhibitor design and evaluation.

Experimental Protocols

GARFT Enzymatic Inhibition Assay (Spectrophotometric)

This protocol describes a method to determine the inhibitory potency (K_i) of a compound against purified recombinant human GARFT. The assay measures the formylation of the substrate, **β -glycinamide ribonucleotide (GAR)**, which is coupled to a detectable change.

Materials:

- Purified recombinant human GARFT
- **β -glycinamide ribonucleotide (GAR)** substrate
- N^{10} -formyl-5,8,10-trideazafolic acid (N^{10} -formyl-TDAF) as the cofactor
- Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM $MgCl_2$, 1 mM DTT
- Test compounds (conformationally restricted analogues) dissolved in DMSO
- 96-well UV-transparent microplates
- Spectrophotometer capable of reading absorbance at 295 nm

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of GARFT in assay buffer.
 - Prepare stock solutions of GAR and N^{10} -formyl-TDAF in assay buffer.
 - Prepare serial dilutions of the test compound in DMSO, and then dilute further in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be $\leq 1\%$.
- Assay Setup:

- In a 96-well plate, add 50 μ L of assay buffer to all wells.
- Add 10 μ L of the diluted test compound or vehicle (DMSO in assay buffer for control) to the appropriate wells.
- Add 20 μ L of the GARFT enzyme solution to all wells except the "no enzyme" control wells.
- Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiation and Measurement:
 - Initiate the reaction by adding a 20 μ L mixture of GAR and N¹⁰-formyl-TDAF to all wells.
 - Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
 - Monitor the increase in absorbance at 295 nm for 10-20 minutes, taking readings every 30 seconds. The rate of increase in absorbance is proportional to GARFT activity.
- Data Analysis:
 - Calculate the initial reaction velocity (V_0) for each well from the linear portion of the absorbance vs. time plot.
 - Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
 - Plot the reaction rate against the inhibitor concentration and fit the data to the appropriate inhibition model (e.g., competitive, non-competitive) to determine the inhibition constant (K_i) using software such as GraphPad Prism.

Cell-Based Proliferation Assay (MTS/MTT)

This protocol is for determining the cytotoxic effect (IC_{50}) of GARFT inhibitors on a cancer cell line (e.g., CCRF-CEM). The assay is based on the reduction of a tetrazolium salt by metabolically active cells to a colored formazan product.

Materials:

- Cancer cell line (e.g., CCRF-CEM human leukemia cells)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Test compounds dissolved in DMSO
- MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- 96-well cell culture plates
- Incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- Cell Seeding:
 - Harvest cells and adjust the cell density in complete culture medium.
 - Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
 - Incubate the plate for 24 hours to allow cells to attach and resume growth.
- Compound Treatment:
 - Prepare serial dilutions of the test compounds in cell culture medium from a DMSO stock. The final DMSO concentration should be ≤0.5%.
 - Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-only controls.
 - Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- MTS/MTT Assay:
 - Add 20 µL of the MTS/MTT reagent to each well.

- Incubate the plate for 1-4 hours at 37°C until a color change is apparent.
- Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance (from wells with medium only).
 - Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
 - Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Synthesis of a Conformationally Restricted GAR Analogue (General Scheme)

This section outlines a generalized synthetic approach for creating conformationally restricted analogues, for example, by introducing a rigid ring system.

Objective: To synthesize a conformationally restricted analogue of a known GAR inhibitor scaffold by incorporating a cyclic constraint.

General Reaction Scheme:

- **Starting Material Selection:** Begin with a suitable precursor that allows for the introduction of the desired heterocyclic or carbocyclic ring system. For folate-based inhibitors, this could be a derivative of p-aminobenzoic acid or a pteridine precursor.
- **Ring Formation:** Employ cyclization reactions to construct the rigidifying ring. This could involve intramolecular condensation, cycloaddition, or ring-closing metathesis reactions.
- **Functional Group Interconversion:** Modify the functional groups on the newly formed rigid scaffold to introduce the necessary pharmacophoric elements for GARFT inhibition, such as the glutamate side chain and the formyl-mimicking group.

- Purification and Characterization: Purify the final compound using techniques like column chromatography or HPLC. Confirm the structure and purity using NMR spectroscopy and mass spectrometry.[5]

Example Step (Conceptual):

- An intramolecular Heck reaction could be used to form a new carbon-carbon bond, creating a bicyclic system from a suitably functionalized linear precursor. This would restrict the rotation around key single bonds present in the flexible parent molecule.

Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the conditions for their specific compounds and experimental setup.

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